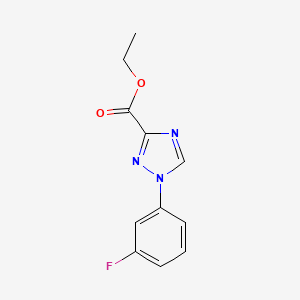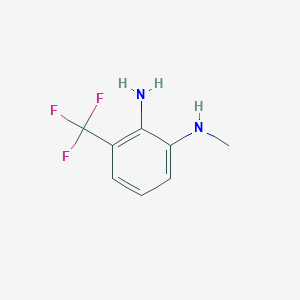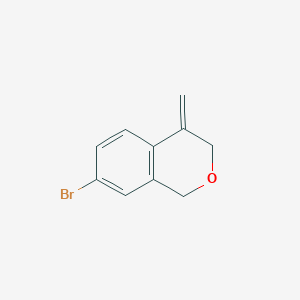![molecular formula C24H25BrO2Si B13974265 2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one CAS No. 845504-47-4](/img/structure/B13974265.png)
2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one is an organic compound with the molecular formula C24H25BrO2Si. This compound is characterized by the presence of a bromine atom, a tert-butyldiphenylsilyl group, and a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one typically involves the bromination of 1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or proteins, affecting their function and activity. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methylsulfonyl)phenyl)ethanone
- 1-Bromo-4-tert-butylbenzene
Comparison
Compared to similar compounds, 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one is unique due to the presence of the tert-butyldiphenylsilyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
845504-47-4 |
|---|---|
Formule moléculaire |
C24H25BrO2Si |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3 |
Clé InChI |
NRIJAOBIPGCLOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


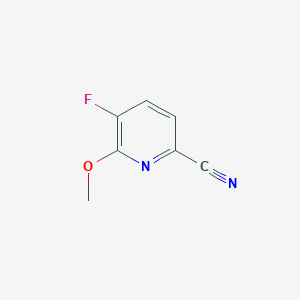
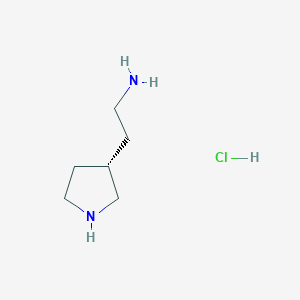

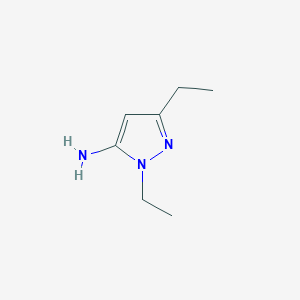
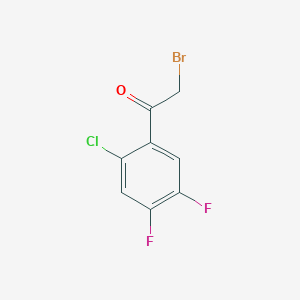
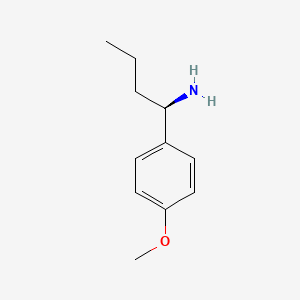

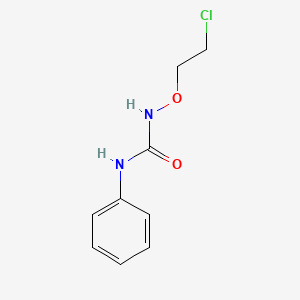
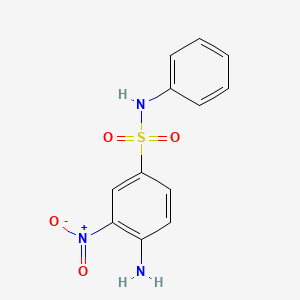
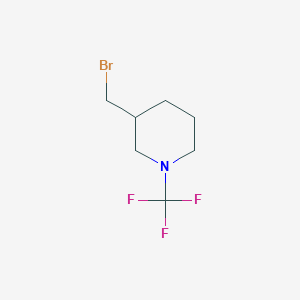
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)
